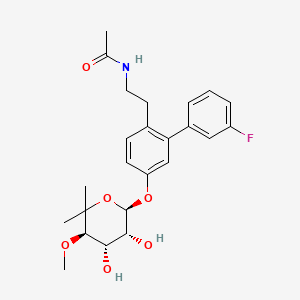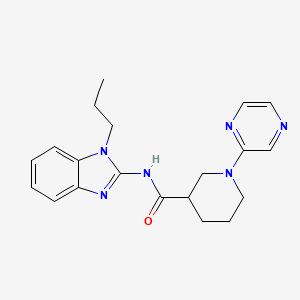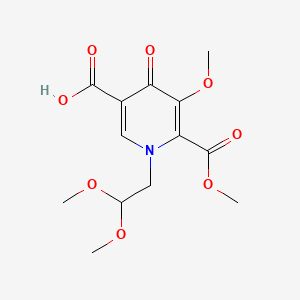
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Intermedio de Dolutegravir-1 es un intermedio sintético clave utilizado en la producción de dolutegravir, un inhibidor de la integrasa desarrollado para el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH)-1 . Dolutegravir es conocido por su potente actividad antiviral y su alta barrera genética a la resistencia, lo que lo convierte en un componente crucial en los regímenes de tratamiento del VIH .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Intermedio de Dolutegravir-1 implica varios pasos clave. Un método notable incluye el uso de la ciclación intramolecular promovida por bromuro de magnesio . El proceso comienza con la condensación de cloruro de oxalilo metílico comercial y 3-(N,N-dimetilamino)acrilato de etilo para formar una amida viníloga. Este intermedio luego se somete a una sustitución con dimetil acetal de aminoacetaldehído y bromoacetato de metilo, lo que resulta en el precursor para la ciclación. La ciclación se promueve mediante bromuro de magnesio, lo que lleva a la formación de un diester de piridinona. Finalmente, la hidrólisis selectiva del diester utilizando hidróxido de litio produce el Intermedio de Dolutegravir-1 .
Métodos de Producción Industrial
La producción industrial del Intermedio de Dolutegravir-1 típicamente sigue rutas sintéticas similares pero a una escala mayor. Se ha explorado el uso de la química de flujo continuo para mejorar la eficiencia y el rendimiento del proceso de síntesis . Este método reduce los tiempos de reacción y permite un mejor control de las condiciones de reacción, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Intermedio de Dolutegravir-1 se somete a diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El intermedio puede someterse a reacciones de sustitución con diferentes reactivos para formar varios derivados.
Reacciones de Ciclación: La ciclación intramolecular es un paso clave en su síntesis.
Hidrólisis: Hidrólisis selectiva del diester para formar el intermedio final.
Reactivos y Condiciones Comunes
Bromuro de Magnesio: Se utiliza para promover la ciclación intramolecular.
Hidróxido de Litio: Se utiliza para la hidrólisis selectiva del diester.
Cloruro de Oxalilo Metílico y 3-(N,N-Dimetilamino)acrilato de Etilo: Materiales de partida para la síntesis.
Productos Principales
El producto principal formado a partir de estas reacciones es el Intermedio de Dolutegravir-1, que se utiliza posteriormente en la síntesis de dolutegravir .
Aplicaciones Científicas De Investigación
El Intermedio de Dolutegravir-1 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El Intermedio de Dolutegravir-1 en sí mismo no tiene un mecanismo de acción directo, pero es crucial en la síntesis de dolutegravir. Dolutegravir inhibe la integrasa del VIH-1 uniéndose al sitio activo y bloqueando el paso de transferencia de cadena de la integración del ADN retroviral en la célula huésped . Esta inhibición evita la replicación del virus, lo que lo convierte en un agente antiviral eficaz .
Comparación Con Compuestos Similares
El Intermedio de Dolutegravir-1 se puede comparar con otros intermedios utilizados en la síntesis de inhibidores de la integrasa. Compuestos similares incluyen:
Intermedio de Raltegravir: Se utiliza en la síntesis de raltegravir, otro inhibidor de la integrasa.
Intermedio de Elvitegravir: Se utiliza en la síntesis de elvitegravir.
Intermedio de Bictegravir: Se utiliza en la síntesis de bictegravir.
El Intermedio de Dolutegravir-1 es único debido a su papel en la síntesis de dolutegravir, que tiene una alta barrera genética a la resistencia y es recomendado por la Organización Mundial de la Salud para el tratamiento de primera línea del VIH .
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-23-5 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.
Q2: What are some of the challenges in synthesizing this compound, and how have researchers addressed them?
A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of this compound []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

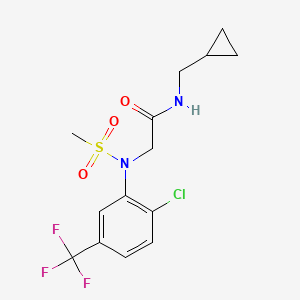


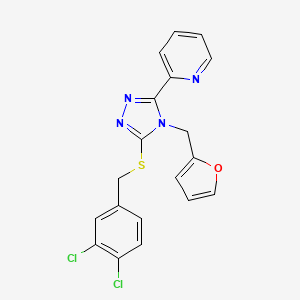
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)


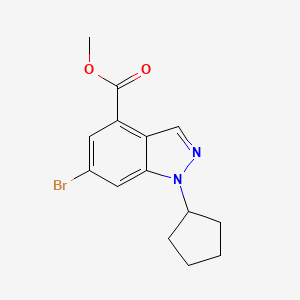
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
